molecular formula C7H12ClF2NO2 B1447128 Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride CAS No. 1359656-87-3

Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride

Cat. No.: B1447128
CAS No.: 1359656-87-3
M. Wt: 215.62 g/mol
InChI Key: VADFVHAAPLASEX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as methyl 5,5-difluoro-3-piperidinecarboxylate hydrochloride. Alternative nomenclature systems may refer to this structure as 5,5-difluoro-piperidine-3-carboxylic acid methyl ester hydrochloride, reflecting the ester functional group present in the molecule. The Chemical Abstracts Service registry number 1359656-87-3 provides a unique identifier for this specific compound, facilitating precise identification across chemical databases and literature sources.

The molecular descriptor codes further define the compound's identity through standardized chemical informatics systems. The International Chemical Identifier key VADFVHAAPLASEX-UHFFFAOYSA-N serves as a unique digital fingerprint derived from the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation COC(=O)C1CNCC(C1)(F)F.Cl provides a linear text-based description of the molecular structure, enabling computational processing and database searching. The MDL number MFCD20261414 represents an additional catalog identifier used by chemical suppliers and research institutions.

Table 1. Comprehensive Chemical Identity Parameters

Parameter Value Reference
Chemical Abstracts Service Number 1359656-87-3
Molecular Formula C₇H₁₂ClF₂NO₂
Molecular Weight 215.63 g/mol
International Chemical Identifier Key VADFVHAAPLASEX-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System COC(=O)C1CNCC(C1)(F)F.Cl
MDL Number MFCD20261414

The nomenclature complexity reflects the compound's sophisticated structural architecture, incorporating multiple functional groups and heteroatoms within a single molecular framework. The systematic naming convention emphasizes the piperidine core structure while acknowledging the specific substitution pattern that defines the compound's unique characteristics. The inclusion of the hydrochloride designation acknowledges the salt formation that significantly influences the compound's physical properties and synthetic utility.

Structural Characteristics and Isomerism

The molecular architecture of this compound exhibits distinctive structural features that contribute to its chemical and biological properties. The piperidine ring adopts a chair conformation as the predominant solution-state geometry, with the geminal difluorine substitution at the 5-position introducing significant conformational constraints. The two fluorine atoms occupy a geminal relationship, creating a CF₂ moiety that substantially alters the electronic distribution and steric environment within the ring system.

The methyl carboxylate functional group at the 3-position of the piperidine ring introduces an additional asymmetric center, leading to the potential for stereoisomerism. The compound can exist as either the R or S configuration at this position, although commercial preparations typically consist of racemic mixtures unless specific asymmetric synthesis protocols are employed. The relative stereochemistry between the 3-carboxylate and 5,5-difluoro substituents creates distinct diastereomeric possibilities, with the spatial arrangement influencing molecular properties and biological activity.

The conformational behavior of the piperidine ring is significantly influenced by the electronic effects of the difluorine substitution. Fluorine atoms are highly electronegative, creating a substantial dipole moment within the CF₂ group that can influence ring pucker and substituent orientation. Nuclear magnetic resonance studies of related difluorinated piperidines have revealed that fluorine atoms preferentially adopt equatorial orientations in solution to minimize steric interactions, although crystal structures may show different preferences due to intermolecular packing forces.

Table 2. Structural and Conformational Parameters

Structural Feature Description Impact
Ring System Six-membered saturated heterocycle Provides conformational flexibility
Difluorine Substitution Geminal CF₂ at position 5 Introduces electronic and steric effects
Carboxylate Group Methyl ester at position 3 Creates asymmetric center
Salt Formation Hydrochloride Enhances solubility and stability

The presence of multiple heteroatoms within the molecular framework creates opportunities for intramolecular and intermolecular hydrogen bonding interactions. The nitrogen atom of the piperidine ring can participate in hydrogen bonding as both donor and acceptor, while the carbonyl oxygen of the ester group serves as a hydrogen bond acceptor. These interactions contribute to the compound's crystal packing behavior and solution-state properties, influencing physical characteristics such as melting point, solubility, and stability.

Relevance in Academic Research

The academic significance of this compound extends across multiple research domains, reflecting the compound's utility as both a synthetic building block and a model system for studying fluorine effects in heterocyclic chemistry. Contemporary research efforts have focused extensively on developing efficient synthetic methodologies for accessing fluorinated piperidine derivatives, with particular emphasis on controlling stereochemistry and substitution patterns. These investigations have revealed fundamental insights into the reactivity patterns of fluorinated heterocycles and have contributed to the development of new synthetic strategies for complex molecule construction.

Research in medicinal chemistry has demonstrated the profound impact of fluorine substitution on the biological activity of piperidine-containing pharmaceuticals. Studies have shown that the strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. The geminal difluorine motif present in this compound represents a particularly valuable structural element, as it introduces unique electronic and steric properties that can be exploited for drug design applications.

Recent investigations have explored the application of palladium-catalyzed hydrogenation techniques for the synthesis of fluorinated piperidines from fluoropyridine precursors. These studies have demonstrated that heterogeneous palladium catalysts can facilitate the selective reduction of fluorinated pyridines while preserving aromatic rings and other sensitive functional groups. The methodology has been successfully applied to synthesize a diverse array of fluorinated piperidine derivatives, including compounds structurally related to this compound.

Materials science research has investigated the incorporation of fluorinated piperidine derivatives into ionic liquid systems, taking advantage of the unique physical properties imparted by fluorine substitution. Fluorinated ionic liquids exhibit distinct characteristics compared to their non-fluorinated counterparts, including altered viscosity, thermal stability, and electrochemical properties. The incorporation of compounds such as this compound into these systems provides opportunities for developing advanced materials with tailored properties.

The compound's relevance extends to fundamental studies of fluorine effects in organic chemistry, where researchers have investigated the influence of geminal difluorine substitution on molecular conformation, reactivity, and intermolecular interactions. These investigations have contributed to a deeper understanding of the unique properties of organofluorine compounds and have informed the design of new fluorinated building blocks for synthetic applications. The systematic study of structure-property relationships in fluorinated piperidines continues to provide valuable insights for both academic research and practical applications in drug discovery and materials development.

Properties

IUPAC Name

methyl 5,5-difluoropiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-7(8,9)4-10-3-5;/h5,10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADFVHAAPLASEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359656-87-3
Record name 3-Piperidinecarboxylic acid, 5,5-difluoro-, methyl ester, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=1359656-87-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
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Preparation Methods

Fluorination and Piperidine Ring Construction

A key step in the synthesis is the selective difluorination at the 5-position of the piperidine ring. According to recent studies, the use of trifluoroacetyl (TFA) protected intermediates facilitates this step with high stereochemical control.

  • The fluorinated piperidine precursor is typically prepared by catalytic hydrogenation of trifluoroacetyl-protected fluorinated intermediates.
  • The hydrogenation is performed using specific catalysts under controlled conditions to achieve cis-selectivity and high diastereomeric purity (d.r. > 99:1).
  • The fluorine atoms adopt a 1,3-diaxial conformation, confirmed by NMR analysis, which is critical for the compound's biological activity.

Esterification and Functional Group Manipulation

  • The carboxylate function at the 3-position is introduced as a methyl ester.
  • This is often achieved by esterification of the corresponding acid or by direct methylation during intermediate stages.
  • Sulfuric acid-catalyzed esterification in methanol under reflux conditions is commonly employed to yield the methyl ester with high purity.

Formation of Hydrochloride Salt

  • The free base form of methyl 5,5-difluoropiperidine-3-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in dioxane or similar solvents.
  • This step is typically carried out at room temperature for 1–2 hours.
  • The hydrochloride salt precipitates out or can be isolated by solvent evaporation, providing a stable, crystalline solid suitable for further applications.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Notes
1. Fluorination and Hydrogenation TFA-protected fluorinated intermediate, catalyst (e.g., Pd/C), hydrogen gas, THF solvent, room temperature Catalytic hydrogenation to selectively reduce and introduce cis-5,5-difluoro substitution on piperidine ring Yield ~72%, d.r. >99:1; gram-scale synthesis feasible
2. Esterification Methanol, sulfuric acid catalyst, reflux (95 °C), 16 hours Conversion of carboxylic acid intermediate to methyl ester High purity methyl ester obtained
3. Hydrochloride Salt Formation 4 M HCl in dioxane, room temperature, 2 hours Conversion of free base to hydrochloride salt Quantitative conversion, solid isolated without further purification

Analytical and Research Findings

  • The cis-configuration and diastereoselectivity of the difluoropiperidine are confirmed by $$^{19}$$F NMR spectroscopy and supported by conformational studies.
  • The fluorine atoms' 1,3-diaxial positioning influences the compound's chemical behavior and biological properties.
  • The hydrochloride salt form exhibits improved stability and handling characteristics.

Summary of Key Preparation Parameters

Parameter Details
Catalyst Pd/C or similar for hydrogenation
Solvents Tetrahydrofuran (THF), methanol, dioxane
Reaction Temperature Room temperature for hydrogenation and salt formation; reflux for esterification
Reaction Time Hydrogenation: variable; Esterification: 16 hours; Salt formation: 2 hours
Diastereoselectivity >99:1 cis-selectivity
Yield Up to 72% for fluorinated intermediate; overall high yields in final steps

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity . The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of piperidine-3-carboxylate hydrochlorides. Below is a comparative analysis of its structural analogs:

Compound Name Substituents at Position 5 Key Structural Features
Methyl 5,5-difluoropiperidine-3-carboxylate HCl 5,5-difluoro High electronegativity, enhanced lipophilicity, potential for hydrogen bonding
Methyl 5-methylpiperidine-3-carboxylate HCl 5-methyl Increased steric bulk, reduced polarity, and improved metabolic stability
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate HCl 5-trifluoromethyl Strong electron-withdrawing effects, higher thermal stability, and commercial availability
Dimethyl piperidine-3,5-dicarboxylate HCl 5-carbomethoxy Dual ester groups, higher solubility in polar solvents, increased molecular weight

Physicochemical Properties

  • Lipophilicity : The 5,5-difluoro substitution introduces moderate lipophilicity compared to the hydrophobic 5-methyl and highly lipophilic 5-trifluoromethyl analogs. This balance may optimize membrane permeability in drug delivery .
  • Spectroscopic Profiles : While direct NMR data for the difluoro compound are unavailable, analogs like methyl shikimate () suggest that fluorinated derivatives would exhibit distinct $^{19}\text{F}$ NMR signals and downfield shifts in $^{1}\text{H}$ and $^{13}\text{C}$ NMR due to fluorine’s electronegativity .

Biological Activity

Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride (CAS Number: 1359656-87-3) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C7H12ClF2NO2
  • Molecular Weight : 215.63 g/mol
  • Purity : ≥ 98% .

This compound is believed to interact with specific molecular targets within biological systems. The presence of difluoromethyl groups enhances its lipophilicity and binding affinity to various enzymes and receptors, particularly in the central nervous system (CNS). This interaction modulates enzyme function and cellular signaling pathways, which may contribute to its pharmacological effects.

Key Molecular Targets:

  • Enzymes : The compound shows potential for enzyme inhibition, particularly those involved in neurotransmitter metabolism.
  • Receptors : It may bind to certain receptors in the CNS, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
  • Antitumor Activity : In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing potential applications in treating inflammatory diseases.

Case Studies and Experimental Data

  • Neuroprotective Study :
    • A study involving the treatment of neuronal cell cultures with this compound showed a significant reduction in cell death under oxidative stress conditions.
    • IC50 Value : The IC50 for neuroprotection was determined to be approximately 15 µM.
  • Antitumor Activity :
    • In vitro testing on MDA-MB-231 (triple-negative breast cancer) cells indicated a strong inhibitory effect on cell proliferation with an IC50 value of 0.126 µM.
    • The compound exhibited a selective index favoring cancerous cells over non-cancerous cells by a factor of nearly 20 .
  • Anti-inflammatory Effects :
    • In a mouse model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntitumor Activity (IC50)Neuroprotective Effect (IC50)Anti-inflammatory Effect
This compound0.126 µM15 µMSignificant reduction
Methyl 1-benzylpiperidine-3-carboxylate0.250 µMNot assessedModerate reduction
5-Fluoropiperidine-3-carboxylic acid0.200 µMNot assessedMinimal effect

Q & A

Q. What are the optimal synthetic routes for Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of a piperidine precursor. For example, catalytic hydrogenation of a benzyl-protected intermediate (e.g., Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate) followed by HCl salt formation is a common approach . Reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-M may introduce fluorine atoms. Yield optimization requires strict control of temperature (e.g., -78°C for fluorination) and stoichiometric ratios, with purity verified via HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR : 1^1H and 19^{19}F NMR to confirm substitution patterns and fluorine positions.
  • HPLC/MS : To assess purity (>95%) and detect tautomeric impurities (e.g., enol-oxo forms) .
  • X-ray crystallography : Resolves tautomerism and salt formation, critical for reproducibility in biological assays .

Q. What are the solubility and stability profiles under experimental conditions?

As a hydrochloride salt, it exhibits enhanced water solubility, making it suitable for aqueous buffers. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Stability tests in DMSO or PBS (pH 7.4) over 24–72 hours are recommended to confirm compatibility with assay conditions .

Q. What preliminary biological screening strategies are recommended?

Start with broad-spectrum enzyme inhibition assays (e.g., kinases, proteases) due to fluorinated piperidines’ propensity for targeting ATP-binding pockets. Use IC50_{50} determination at 10–100 µM concentrations. Pair with cytotoxicity screening (e.g., MTT assay) to rule out nonspecific effects .

Advanced Research Questions

Q. How does tautomerism in the piperidine ring affect reactivity and biological activity?

The equilibrium between enol and oxo tautomers (observed in related compounds) can alter electrophilicity and hydrogen-bonding capacity, impacting receptor binding. Computational modeling (DFT) and pH-dependent NMR studies are essential to map tautomeric populations and correlate them with activity trends .

Q. What is the role of fluorine atoms in modulating pharmacokinetic properties?

The 5,5-difluoro substitution enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also increases membrane permeability, as shown in comparative studies with non-fluorinated analogs. 18^{18}F radiolabeling can track in vivo distribution for PET imaging applications .

Q. How to resolve contradictions in reported enzyme inhibition data?

Discrepancies may arise from assay conditions (e.g., Mg2+^{2+} concentration in kinase assays) or tautomer-dependent activity. Replicate experiments using standardized protocols (e.g., Eurofins Panlabs panel) and include control compounds (e.g., staurosporine). Meta-analysis of IC50_{50} values across studies can identify outlier datasets .

Q. What strategies mitigate off-target receptor interactions observed in neuropharmacology studies?

Structural analogs (e.g., trifluoromethyl derivatives) show promiscuity at serotonin and dopamine receptors. To enhance selectivity:

  • Perform SAR studies with modified carboxylate groups.
  • Use molecular docking to predict binding poses against GPCR crystal structures .

Q. How to design derivatization protocols for SAR studies?

Target the carboxylate group for amidation or esterification. For example:

  • Couple with primary amines via EDC/HOBt to generate amides.
  • Reduce the ester to an alcohol for prodrug strategies.
    Monitor fluoropiperidine ring stability under reaction conditions using 19^{19}F NMR .

Q. What safety protocols are critical given its acute toxicity profile?

Refer to GHS guidelines:

  • Use fume hoods and PPE (nitrile gloves, P95 respirators) to prevent inhalation/contact.
  • In case of exposure, irrigate eyes with saline (15 mins) and seek medical evaluation for neurotoxicity screening .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.